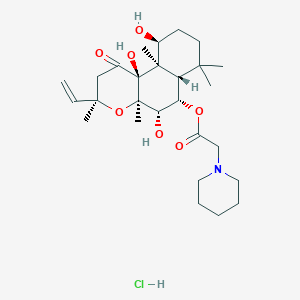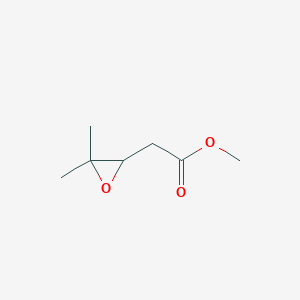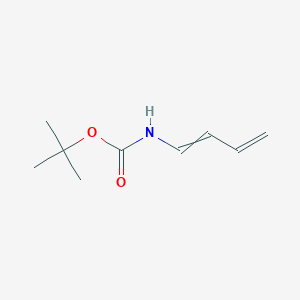
Tert-butyl N-buta-1,3-dienylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-buta-1,3-dienylcarbamate, also known as TBBC, is a chemical compound that has been widely studied for its potential use in scientific research. TBBC is a carbamate derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Wirkmechanismus
Tert-butyl N-buta-1,3-dienylcarbamate works by binding to the active site of enzymes and proteins, inhibiting their function. This inhibition is reversible, meaning that the enzyme or protein can resume its normal function once the Tert-butyl N-buta-1,3-dienylcarbamate is removed. The mechanism of action of Tert-butyl N-buta-1,3-dienylcarbamate is similar to that of other carbamate derivatives, such as physostigmine and neostigmine.
Biochemische Und Physiologische Effekte
Tert-butyl N-buta-1,3-dienylcarbamate has a number of different biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This inhibition can lead to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can have a number of different effects on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl N-buta-1,3-dienylcarbamate in lab experiments is its potency as an inhibitor of enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in a variety of different biological systems. However, Tert-butyl N-buta-1,3-dienylcarbamate also has a number of limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are a number of different future directions for research on Tert-butyl N-buta-1,3-dienylcarbamate, including studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease. Other potential areas of research include the development of new Tert-butyl N-buta-1,3-dienylcarbamate derivatives with improved potency and selectivity, as well as studies on the mechanism of action of Tert-butyl N-buta-1,3-dienylcarbamate in different biological systems. Overall, Tert-butyl N-buta-1,3-dienylcarbamate is a valuable tool for researchers in a number of different fields, and its potential applications are wide-ranging and diverse.
Synthesemethoden
Tert-butyl N-buta-1,3-dienylcarbamate can be synthesized through a number of different methods, including the reaction of buta-1,3-diene with tert-butyl carbamate in the presence of a palladium catalyst. This reaction produces Tert-butyl N-buta-1,3-dienylcarbamate as a white crystalline solid that can be purified through recrystallization. Other methods for synthesizing Tert-butyl N-buta-1,3-dienylcarbamate include the reaction of buta-1,3-diene with tert-butyl isocyanate, and the reaction of buta-1,3-diene with tert-butyl chloroformate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-buta-1,3-dienylcarbamate has been used in a number of different scientific research applications, including studies on the mechanism of action of enzymes and proteins. Tert-butyl N-buta-1,3-dienylcarbamate has been shown to be a potent inhibitor of a number of different enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This inhibition can be used to study the function of these enzymes in a variety of different biological systems.
Eigenschaften
CAS-Nummer |
122690-65-7 |
|---|---|
Produktname |
Tert-butyl N-buta-1,3-dienylcarbamate |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
tert-butyl N-buta-1,3-dienylcarbamate |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-7H,1H2,2-4H3,(H,10,11) |
InChI-Schlüssel |
DKBQOIAVVRJJJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC=CC=C |
Synonyme |
Carbamic acid, 1,3-butadienyl-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



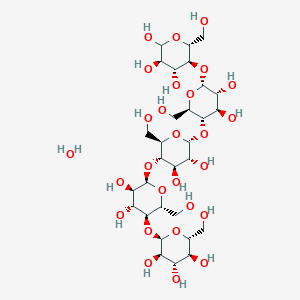

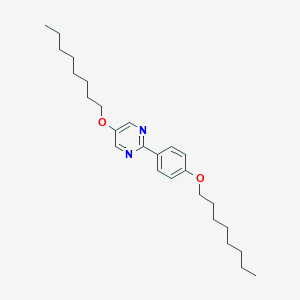
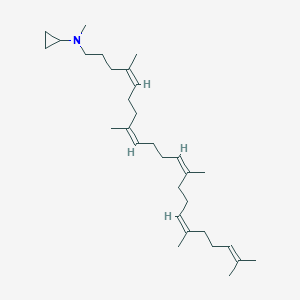
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
